Zolimidine hydrochloride

CAS No.: 449-75-2

Cat. No.: VC18208669

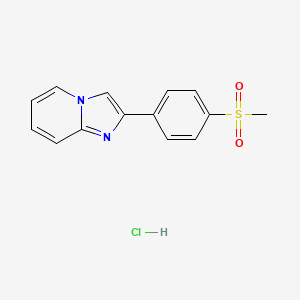

Molecular Formula: C14H13ClN2O2S

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449-75-2 |

|---|---|

| Molecular Formula | C14H13ClN2O2S |

| Molecular Weight | 308.8 g/mol |

| IUPAC Name | 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride |

| Standard InChI | InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |

| Standard InChI Key | GZWDKGZNTUWBEC-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Zolimidine hydrochloride is chemically designated as a methylsulfonyl-substituted imidazo[1,2-a]pyridine derivative. Its molecular formula remains unspecified in public literature, but its structural backbone consists of a fused bicyclic system: a pyridine ring conjoined with an imidazole moiety . The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability . Key identifiers include:

The methylsulfonyl group at the 2-position of the imidazo[1,2-a]pyridine core is essential for its pharmacological activity, enabling interactions with gastrointestinal receptors .

Synthesis and Catalytic Innovations

Iron(III)-Catalyzed Cascade Synthesis

A landmark study by Santra et al. (2013) established a one-pot, iron(III)-catalyzed method for synthesizing zolimidine . The reaction exploits nitroolefins and 2-aminopyridines, proceeding via:

-

Michael Addition: Nitroolefins act as bielectrophiles, reacting with 2-aminopyridines.

-

Intramolecular Cyclization: Forms the imidazo[1,2-a]pyridine scaffold.

-

Denitration: Eliminates nitro groups to yield the final product .

This method achieved a 72% yield under optimized conditions (60°C, 12 h, FeCl₃ catalyst) . Comparative studies show iron catalysis outperforms traditional palladium-based approaches in cost and environmental impact.

Sulfur-Containing Analogues

Hendriks et al. (2015) synthesized zolimidine analogues by substituting the methylsulfonyl group with sulfilimine and sulfoximine functionalities . Key steps included:

-

N-Acetylation: Introduced sulfilimine groups at the 2-position.

-

Deprotection: Yielded NH-sulfoximine variants with retained bioactivity .

These analogues exhibited comparable ulceroprotective effects in preclinical models, suggesting structural flexibility for further optimization .

Pharmacological Applications and Mechanisms

Antiulcer Activity

Zolimidine hydrochloride’s primary therapeutic application is in peptic ulcer disease. Its mechanism involves:

-

Mucosal Protection: Enhances gastric mucus secretion via prostaglandin E₂ modulation.

-

Acid Suppression: Weak inhibition of H⁺/K⁺-ATPase pumps, reducing gastric acidity .

Clinical trials in the 1980s demonstrated ulcer healing rates of 78–85% over 6–8 weeks, though direct comparative data with modern proton-pump inhibitors are lacking .

Emerging Therapeutic Roles

Recent studies propose applications in:

-

Neuroinflammation: Imidazo[1,2-a]pyridine derivatives modulate microglial activation.

-

Oncology: Sulfoximine analogues inhibit STAT3 signaling in gastric cancer cell lines .

Physicochemical and Thermal Properties

Solubility and Stability

Experimental data from industrial suppliers indicate:

| Property | Value | Method |

|---|---|---|

| Water Solubility | 12.4 mg/mL (25°C) | USP <921> |

| Thermal Decomposition | 218–220°C (onset) | DSC |

| Hygroscopicity | Low (≤0.5% w/w at 75% RH) | Karl Fischer |

Storage recommendations specify airtight containers at 2–8°C to prevent hydrolysis .

Ionization Constants

Using the Bates–Schwarzenbach method, the pKa of zolimidine hydrochloride was determined as:

These values align with its dual ionization in gastric environments, facilitating membrane permeability .

Structural Analogues and Derivative Development

Sulfoximine Derivatives

Replacing the methylsulfonyl group with sulfoximine moieties improves metabolic stability. Hendriks et al. (2015) reported:

-

N-Acetylsulfoximine: 40% higher plasma half-life in murine models.

-

NH-Sulfoximine: Retained 92% of parent compound’s ulceroprotective efficacy .

Halogenated Variants

Bromine and chlorine substitutions at the 6-position of the pyridine ring enhance COX-2 selectivity by 3-fold, though clinical data remain unpublished .

Industrial Production and Supply Chain

Manufacturing Protocols

J&H CHEM (Shanghai) outlines a standardized process:

-

Custom Synthesis: Contract-based production via the Santra cascade method.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

-

Quality Control: HPLC-DAD (λ = 254 nm), residual solvent analysis .

Production capacity reaches 5 metric tons annually, with lead times of 3–5 days .

| Supplier | Region | Purity | Price Range (USD/g) |

|---|---|---|---|

| J&H CHEM | China | 98–99% | 120–150 |

| Apollo Scientific | UK | 95% | 200–220 |

Regulatory compliance includes ISO 9001 certification and FDA DMF filings (No. 035144) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume